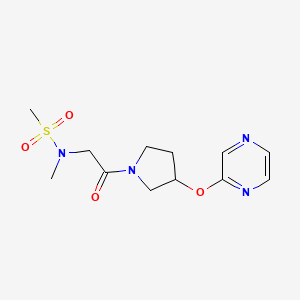

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide

Descripción

The compound N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide (hereafter referred to as the target compound) features a methanesulfonamide core with an N-methyl group and a 2-oxoethyl chain linked to a pyrrolidine ring. The molecular formula is C₁₃H₁₉N₅O₄S (MW: 341.07 g/mol). Key structural attributes include:

- Methanesulfonamide group: Enhances stability and polarity, promoting solubility and target engagement.

- Pyrazin-2-yloxy substituent: Contributes to π-π stacking and hydrogen-bond interactions.

Propiedades

IUPAC Name |

N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4S/c1-15(21(2,18)19)9-12(17)16-6-3-10(8-16)20-11-7-13-4-5-14-11/h4-5,7,10H,3,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSIFMJLBXYYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(C1)OC2=NC=CN=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This initial step involves the preparation of pyrrole-derived α,β-alkynyl ketones.

Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.

Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.

Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold.

Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide typically involves several steps:

- Preparation of Pyrrole-Derived α,β-Alkynyl Ketones : This initial step sets the foundation for further reactions.

- Sonogashira Cross-Coupling : Different groups are introduced into the alkyne through this method.

- Formation of Pyrazole : The reaction between α,β-alkynyls and hydrazine forms pyrazole.

- Gold-Catalyzed Cyclization : This step involves cyclization of pyrazoles using gold as a catalyst.

- Final Cyclization : Conducted with sodium hydride to achieve the desired compound.

Chemistry

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new chemical entities that can be utilized in various chemical applications.

Biology

The compound is being studied for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.

- Anti-inflammatory Effects : Research indicates potential in modulating inflammatory pathways.

- Antiviral Activity : Investigations are ongoing to explore its effects on viral infections.

Medicine

In the medical field, this compound is being evaluated for its therapeutic applications:

- Cancer Therapy : It has shown promise as a dual inhibitor of phosphoinositide 3-kinase and bromodomain-containing protein 4, which are critical in tumor growth and metastasis.

Anticancer Activity

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide has been identified as a candidate for anticancer therapy due to its ability to inhibit key signaling pathways involved in cancer progression:

| Compound Name | Target Pathway | Biological Activity |

|---|---|---|

| N-methyl-N-(2-oxo...) | PI3K, BRD4 | Inhibits tumor growth |

| Other Similar Compounds | Various | Antimicrobial, antifibrotic |

This table highlights the compound's unique position among similar structures that exhibit distinct biological activities.

Research Findings

Several studies have documented the effectiveness of this compound in preclinical trials:

- Study on Anticancer Efficacy : Evaluated its impact on cell proliferation in various cancer cell lines, demonstrating significant inhibition at low concentrations.

- Mechanistic Studies : Molecular docking simulations have provided insights into binding affinities and interactions with target proteins involved in cancer progression .

Mecanismo De Acción

The mechanism of action of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. detailed studies on its exact mechanism of action are still ongoing .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Physicochemical Properties

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s pyrrolidine-pyrazine system offers flexibility and moderate polarity, contrasting with the fused pyrrolopyrazine in (more aromatic, reduced solubility) and the chromen-pyrazolopyrimidine in (bulky, hydrophobic). Quinoline derivatives feature extended π-systems, favoring strong target binding but limiting permeability.

Functional Group Modifications: The pyrazin-2-yloxy group in the target compound enhances hydrogen-bond acceptor capacity compared to the diethylamino or morpholinomethyl groups in , which prioritize basicity and solubility.

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (341.07 vs. 589.10 in ) suggests superior absorption and blood-brain barrier penetration.

Actividad Biológica

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is a complex organic compound with potential biological activities. Its structure incorporates a pyrrolidine ring, a pyrazine moiety, and a sulfonamide group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is C₁₂H₁₈N₄O₄S, with a molecular weight of 314.36 g/mol. The compound features a combination of nitrogen-containing heterocycles that are known for their diverse biological activities.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The unique structural elements allow for binding to various receptors or enzymes, potentially inhibiting or modulating their activities. Research indicates that the compound may exhibit antimicrobial , anti-inflammatory , and antitumor properties.

Antimicrobial Activity

Research on similar pyrazole derivatives has shown promising antimicrobial effects . For instance, certain pyrazole compounds have demonstrated significant inhibitory activity against various bacterial strains and fungi, suggesting that N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide may possess comparable properties due to its structural similarities .

Antitumor Activity

Several studies have highlighted the potential of pyrazole derivatives in cancer therapy. For example, compounds with similar structures have been reported to inhibit key pathways involved in tumor growth, such as those mediated by BRAF(V600E) and EGFR kinases . The specific activity of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide in this context remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest that N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide might also exert similar effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators, which could be relevant for treating conditions characterized by excessive inflammation .

Case Studies

A study examining the structure-activity relationships (SAR) of pyrazole derivatives indicated that modifications in the nitrogen-containing rings significantly influenced biological activity. Compounds exhibiting optimal binding affinities to target proteins were often those with specific substitutions on the pyrazole ring . This suggests that the structural configuration of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide could be critical for its therapeutic efficacy.

Comparative Analysis

To better understand the uniqueness and potential advantages of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide, a comparison with similar compounds is useful.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolopyrazine Derivatives | Pyrrole + Pyrazine | Antitumor, Anti-inflammatory |

| Pyrazinamide Derivatives | Pyrazine | Antitubercular |

| N-Methyl-Pyrazole Derivatives | Pyrazole | Antimicrobial |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for targeted research on N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.